3,4-Dimethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate
CAS No.:
Cat. No.: VC13511896
Molecular Formula: C10H11NO5
Molecular Weight: 225.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO5 |
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Molecular Weight | 225.20 g/mol |
IUPAC Name | dimethyl 6-methyl-2-oxo-1H-pyridine-3,4-dicarboxylate |
Standard InChI | InChI=1S/C10H11NO5/c1-5-4-6(9(13)15-2)7(8(12)11-5)10(14)16-3/h4H,1-3H3,(H,11,12) |
Standard InChI Key | DVPMNTVACSJSMB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=O)N1)C(=O)OC)C(=O)OC |
Canonical SMILES | CC1=CC(=C(C(=O)N1)C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
3,4-Dimethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate belongs to the class of polysubstituted pyridines, featuring a hydroxyl group at position 2, methyl groups at positions 3, 4, and 6, and carboxylate esters at positions 3 and 4. Its molecular formula is CHNO, with a molecular weight of 239.22 g/mol (calculated). The compound’s structure is distinguished by its esterified carboxyl groups and methyl substituents, which influence its electronic configuration and reactivity.
Key structural comparisons can be made to dimethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS 19872-91-4), which shares a similar dicarboxylate framework but differs in substituent positions . For instance, the hydroxyl group in the latter occupies position 4 rather than 2, and methyl groups are absent at positions 3 and 6. These differences significantly impact physicochemical properties such as solubility and thermal stability.
Synthesis and Reaction Pathways
Precursors and Starting Materials
Synthetic routes for polysubstituted pyridines often involve cyclization reactions or functionalization of pre-existing pyridine cores. For dimethyl 4-hydroxypyridine-2,6-dicarboxylate, literature methods include:
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Zeng et al. (2011): A palladium-catalyzed coupling reaction using 4-hydroxypyridine derivatives and methyl chloroformate .
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Tutughamiarso et al. (2012): Crystallographic studies confirming the planar geometry of analogous pyridine dicarboxylates, which informs steric considerations in synthesis .
For 3,4-dimethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate, a plausible route involves:
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Methylation of 2-hydroxypyridine-3,4-dicarboxylic acid using dimethyl sulfate in alkaline conditions.
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Regioselective introduction of methyl groups at positions 3, 4, and 6 via Friedel-Crafts alkylation or nucleophilic substitution.
Challenges in Synthesis
The steric hindrance caused by adjacent methyl and carboxylate groups complicates regioselective functionalization. Patent US3227724A highlights similar challenges in synthesizing 2-methyl-3-hydroxypyridines, emphasizing the need for controlled reaction conditions to avoid byproducts .
Physicochemical Properties
While direct data for 3,4-dimethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate are unavailable, extrapolations from dimethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS 19872-91-4) provide insights:
The additional methyl groups in the target compound likely reduce solubility in water compared to its analog, enhancing lipophilicity.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyridine dicarboxylates serve as precursors for bioactive molecules. For example:
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Vitamin B6 analogs: Patent US3227724A demonstrates the use of 2-methyl-3-hydroxypyridines in synthesizing vitamin B derivatives .
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Coordination chemistry: The carboxylate groups enable metal chelation, relevant to catalysis or imaging agents .
Material Science
Guo et al. (2012) report pyridine dicarboxylates as ligands in luminescent materials, suggesting potential optoelectronic applications for the target compound .
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